molecular formula C8H8Cl3NO B13922782 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride

Cat. No.: B13922782
M. Wt: 240.5 g/mol
InChI Key: DIYOJCOUTPFSSH-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound with the molecular formula C8H8Cl2NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride typically involves the chlorination of benzofuran derivatives followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 2,3-Dihydrobenzofuran derivatives

Uniqueness

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride is unique due to the presence of chlorine atoms at the 5 and 6 positions of the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its specific applications and effects .

Biological Activity

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride (CAS No. 2725790-82-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8H8Cl3NO
  • Molecular Weight : 240.51 g/mol
  • Purity : 97%

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One significant area of study involves the compound's role as an inhibitor of the main protease (Mpro) of SARS-CoV-2. In a recent study, it was reported that compounds similar to 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine showed weak binding affinities with Kd values ranging from 185 to 368 µM . Although these values indicate a relatively low affinity, they suggest that structural modifications could enhance potency.

Case Study 1: SARS-CoV-2 Mpro Inhibition

A study aimed at identifying Mpro inhibitors through deep reinforcement learning found that certain compounds derived from a similar scaffold exhibited IC50 values indicating moderate inhibitory activity. The compound was part of a larger screening process that identified several candidates for further optimization .

Case Study 2: Bromodomain Inhibition

Another research article highlighted the compound's potential interaction with bromodomains, which are critical in regulating gene expression through acetylated histones. The study indicated that modifications to the compound could lead to improved selectivity and potency against specific bromodomains associated with various cancers .

Data Table: Biological Activity Summary

Study Biological Target IC50/Kd Value Comments
SARS-CoV-2 Mpro InhibitorsMain Protease (Mpro)Kd: 185-368 µMWeak binding affinity; further optimization needed
Bromodomain InteractionBRD9 BromodomainNot specifiedPotential for selective inhibition in cancer

Properties

Molecular Formula

C8H8Cl3NO

Molecular Weight

240.5 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-2,7H,3,11H2;1H

InChI Key

DIYOJCOUTPFSSH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)Cl)Cl)N.Cl

Origin of Product

United States

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